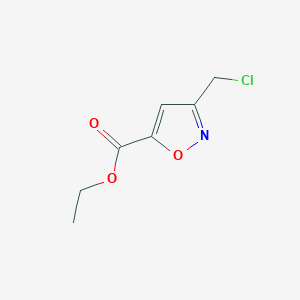

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

説明

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a chlorinated isoxazole derivative widely used as a key intermediate in medicinal chemistry and organic synthesis. Its structure features a reactive chloromethyl group at the 3-position and an ester group at the 5-position of the isoxazole ring. This compound is pivotal in coupling reactions, particularly in the synthesis of purine-based inhibitors and carboxamide derivatives, due to its ability to undergo nucleophilic substitution or cross-coupling reactions .

特性

IUPAC Name |

ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMAUHFCWCICEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141427-74-8 | |

| Record name | 1141427-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate Route:

Starting Material: Ethyl 2-chloro-2-(hydroxyimino)acetate.

Reaction Conditions: The ethoxycarbonyl formonitrile oxide is formed in situ and reacted with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles.

-

Acetophenone Route:

Starting Material: Acetophenone.

Reaction Conditions: Acetophenone is reacted with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature to furnish methyl 2,4-dioxo-4-phenylbutanoate.

Industrial Production Methods: Industrial production methods for ethyl 3-(chloromethyl)isoxazole-5-carboxylate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to manufacturing companies.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles:

With Purine Derivatives

-

Reactants : 2-Amino-6-chloro-9H-purine.

-

Product : Ethyl 5-((2-amino-6-chloro-9H-purin-9-yl)methyl)isoxazole-3-carboxylate.

-

Key Data :

Parameter Value Reaction Time 10 hours Purification Method Column chromatography (CH₂Cl₂/MeOH) Yield 49%

With Pyran Derivatives

-

Reactants : Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate.

-

Product : Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate.

Coupling Reactions Using Activating Agents

The chloromethyl group participates in coupling reactions with amines:

-

Reactants : Morpholine or benzotriazole.

-

Product : Isoxazole-linked amides or azides.

-

Key Observations :

Isomerization to Azirine Derivatives

Under Fe(II) catalysis, the compound isomerizes to 2H-azirine-2-carbonyl chlorides :

-

Conditions : FeCl₂·4H₂O (20 mol%) in acetonitrile at room temperature.

-

Application : Intermediate for synthesizing azirine-carboxamides via reaction with amines.

Alkylation in Heterocyclic Systems

The chloromethyl group facilitates alkylation in multicomponent reactions:

-

Example : Synthesis of 3-(chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one .

Parameter Value Catalyst Cellulose-propylamine (cell-Pr-NH₂) Solvent Water Yield 78%

Structural and Spectroscopic Data

Critical characterization data for reaction products:

科学的研究の応用

Chemical Properties and Structure

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate has the following chemical identifiers:

- CAS Number : 3209-40-3

- Molecular Formula : CHClN O

- Molecular Weight : 189.60 g/mol

- IUPAC Name : Ethyl 5-(chloromethyl)-1,2-isoxazole-3-carboxylate

The compound features a chloromethyl group attached to an isoxazole ring, which is known for its diverse reactivity and biological properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly. For instance, microwave irradiation can facilitate the formation of isoxazoles from appropriate precursors under mild conditions .

- Multicomponent Reactions : Recent studies have highlighted the use of multicomponent reactions to synthesize isoxazole derivatives efficiently. These reactions often involve the combination of aldehydes, nitro compounds, and isocyanides .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:

- Antitumor Activity : Research indicates that derivatives of isoxazoles can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds related to this compound have been tested for their ability to inhibit growth in breast cancer cells .

- Antimicrobial Properties : Some studies have suggested that isoxazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Case Studies

- Anticancer Studies : A study focused on the structural modifications of isoxazole derivatives revealed that certain substitutions could enhance anticancer activity significantly. The incorporation of a chloromethyl group was found to improve the selectivity towards cancer cells while reducing toxicity towards normal cells .

- Synthesis Optimization : In another case, researchers optimized the synthesis of isoxazoles through a novel catalytic system that increased yields by over 50%. This optimization included the use of environmentally friendly solvents and conditions .

Table 1: Comparison of Synthesis Methods for Isoxazole Derivatives

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | 85 | 30 min | Mild conditions |

| Conventional Heating | 60 | 4 hours | High temperature |

| Multicomponent Reaction | 75 | 2 hours | Room temperature |

Table 2: Biological Activities of Isoxazole Derivatives

作用機序

The mechanism of action of ethyl 3-(chloromethyl)isoxazole-5-carboxylate involves its reactivity as an electrophile due to the presence of the chloromethyl group This allows it to participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds

類似化合物との比較

The following analysis compares Ethyl 3-(chloromethyl)isoxazole-5-carboxylate with structurally analogous isoxazole esters, focusing on synthetic methods , reactivity , physical properties , and applications .

Structural and Functional Group Variations

Key Observations :

- Positional Isomerism : Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (C5 chloromethyl) exhibits reduced reactivity compared to the C3-chloromethyl derivative due to steric and electronic factors .

- Substituent Effects : Aromatic substituents (e.g., phenyl in Ethyl 3-phenylisoxazole-5-carboxylate) increase hydrophobicity, making these compounds suitable for targeting hydrophobic enzyme pockets . Chlorothiophene derivatives (e.g., Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate) show enhanced antimicrobial activity due to the sulfur heterocycle .

Physicochemical Properties

Note: Chloromethyl derivatives generally exhibit lower pKa values due to electron-withdrawing effects, enhancing their electrophilicity in reactions .

生物活性

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits unique biochemical properties that facilitate its role in various biochemical reactions. The chloromethyl group serves as an electrophilic center, making the compound reactive towards nucleophiles. This reactivity is crucial for nucleophilic substitution reactions, which are fundamental in synthetic organic chemistry and drug design.

Key Interactions:

- Nucleophilic Substitution: The chloromethyl group reacts with nucleophiles, enhancing the synthesis of complex molecules.

- Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming new ring structures essential for drug discovery.

Cellular Effects

The biological activity of this compound extends to various cellular processes. Research indicates that it can influence cell signaling pathways by interacting with specific receptors and enzymes involved in signal transduction.

Effects on Cellular Processes:

- Gene Expression Modulation: The compound may alter gene expression by interacting with transcription factors, leading to changes in cellular function.

- Metabolic Activity Alteration: It affects metabolic enzymes, resulting in changes in metabolite levels and overall metabolic flux.

The molecular mechanism underlying the biological activity of this compound involves several interactions at the molecular level:

- Enzyme Interaction: The chloromethyl group can bind to enzymes or receptors, leading to either inhibition or activation depending on the interaction's nature.

- Gene Regulation: By modulating transcription factors or regulatory proteins, the compound can induce significant changes in gene expression and cellular function.

Temporal and Dosage Effects

The effects of this compound can vary significantly over time and with dosage:

- Temporal Stability: Factors such as temperature and pH influence the compound's stability, affecting its biological activity over time. Long-term exposure can lead to sustained changes in cellular functions.

- Dosage Response: In animal models, low doses may enhance specific biochemical pathways, while high doses can cause toxicity and disrupt normal physiological functions. Studies indicate threshold effects where a minimum dosage is required to elicit significant biological responses.

Metabolic Pathways

This compound is metabolized by enzymes such as cytochrome P450, leading to various metabolites that may exhibit different biological activities. These metabolic interactions significantly impact the compound's overall biological effects and therapeutic potential.

Study on Anticancer Activity

A study evaluated a series of isoxazole derivatives, including this compound, for their anticancer properties. The compounds were tested against various cancer cell lines using the sulforhodamine B (SRB) assay. Results showed promising cytotoxic effects with IC50 values indicating selective bioactivity against cancer cells compared to normal cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 2.3 |

| Other Isoxazole Derivative | Huh7 | 4.7 |

| Reference Compound (Doxorubicin) | MCF7 | 0.5 |

Mechanistic Insights

Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through caspase activation pathways. Flow cytometry assays demonstrated that it effectively arrests cell proliferation at the G1 phase of the cell cycle, suggesting its potential as a therapeutic agent against various malignancies .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(chloromethyl)isoxazole-5-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via alkylation or nucleophilic substitution. For example, sodium tert-butoxide in DMF can mediate the reaction between chloromethyl intermediates and nucleophiles (e.g., purine derivatives), yielding the target compound in ~63% after column chromatography . Key intermediates are characterized using NMR and NMR to confirm regioselectivity and purity. For instance, NMR signals at δ 5.48 (s, 2H, CHCl) and 4.33 (q, 2H, ester OCH) are critical markers .

Q. How can reaction conditions be optimized to improve yields during its synthesis?

Methodological Answer: Optimization involves adjusting solvents, bases, and reaction times. Evidence shows that using DMF as a solvent with sodium tert-butoxide at room temperature for 9 hours achieves moderate yields (63%) . In contrast, LiOH-mediated hydrolysis of ester intermediates requires controlled aqueous conditions to avoid side reactions (e.g., ester saponification) . Reaction monitoring via TLC (e.g., hexane/ethyl acetate 7:3, R = 0.86) and purification via silica gel chromatography (dichloromethane/methanol 40:1) are standard .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer: Combined spectroscopic methods are essential:

- NMR Spectroscopy : and NMR identify key functional groups (e.g., ester carbonyl at δ 161–170 ppm) .

- LC-MS : Confirms molecular weight (e.g., m/z 352.2 [M+2H] for brominated derivatives) .

- IR Spectroscopy : Peaks at 1726 cm (ester C=O) and 1618 cm (isoxazole ring) validate structural motifs .

Advanced Research Questions

Q. How can coupling reactions using this compound as an intermediate be designed for bioactive hybrids?

Methodological Answer: The chloromethyl group enables nucleophilic displacement with amines, thiols, or heterocycles. For example:

- Amide Coupling : React with 2-amino-6-chloropurine using NaOtBu in DMF to form Hsp90 inhibitors .

- Hydrolysis to Carboxylic Acid : LiOH-mediated hydrolysis generates 3-(chloromethyl)isoxazole-5-carboxylic acid, which is activated via EDC/HOBt for coupling with indole derivatives .

- Acid Chloride Route : Low-yield reactions can be improved by converting the acid to its chloride (oxalyl chloride/DMF) for amine coupling .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from regioisomeric byproducts or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing isoxazole C-3 vs. C-5 substitution) .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., ethyl 4-(hydroxymethyl) analogs) .

- Control Experiments : Compare synthetic byproducts with authentic samples (e.g., via NMR δ 7.48 for para-substituted aryl groups) .

Q. What mechanistic insights govern the reactivity of the chloromethyl group in nucleophilic substitutions?

Methodological Answer: The chloromethyl group undergoes S2 reactions due to its primary alkyl center. Key factors:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

- Leaving Group Stability : Chloride’s moderate leaving ability requires bases (e.g., NaOtBu) to deprotonate nucleophiles .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamines) may require elevated temperatures or prolonged reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。